

Comparative study of different synthetic routes to 3-(Benzylamino)oxolane-3-carboxylic acid

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Compound of Interest

Compound Name: 3-(Benzylamino)oxolane-3-carboxylic acid

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A Comparative Guide to the Synthetic Routes of 3-(Benzylamino)oxolane-3-carboxylic Acid

Introduction

3-(Benzylamino)oxolane-3-carboxylic acid is a substituted α -amino acid derivative built upon a tetrahydrofuran scaffold. This unique structural motif makes it a valuable building block for medicinal chemists and drug development professionals, potentially serving as a constrained amino acid analogue in peptidomimetics or as a key intermediate in the synthesis of novel therapeutic agents. The strategic introduction of the benzylamino group at the quaternary C3 position of the oxolane ring presents a distinct synthetic challenge.

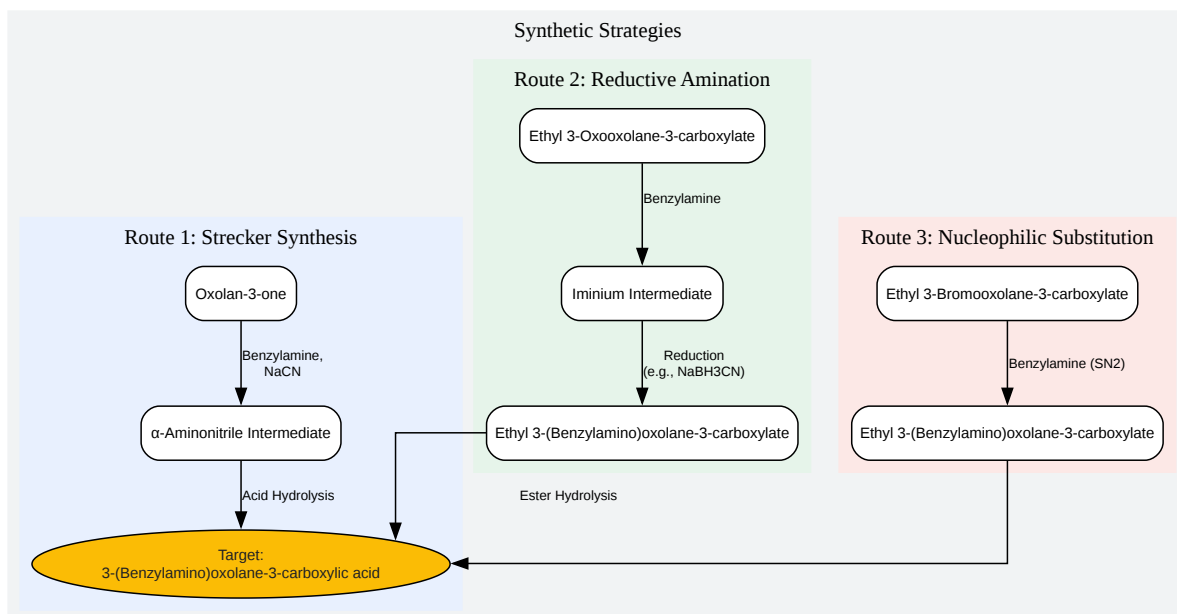
This guide provides an in-depth, objective comparison of three plausible and scientifically-grounded synthetic strategies for the preparation of **3-(Benzylamino)oxolane-3-carboxylic acid**. Each route is analyzed from a mechanistic standpoint, with detailed experimental protocols and a critical evaluation of its advantages and disadvantages, including factors like yield, safety, scalability, and reagent availability. This comparative study is designed to empower researchers to make informed decisions when selecting a synthetic pathway tailored to their specific laboratory capabilities and project goals.

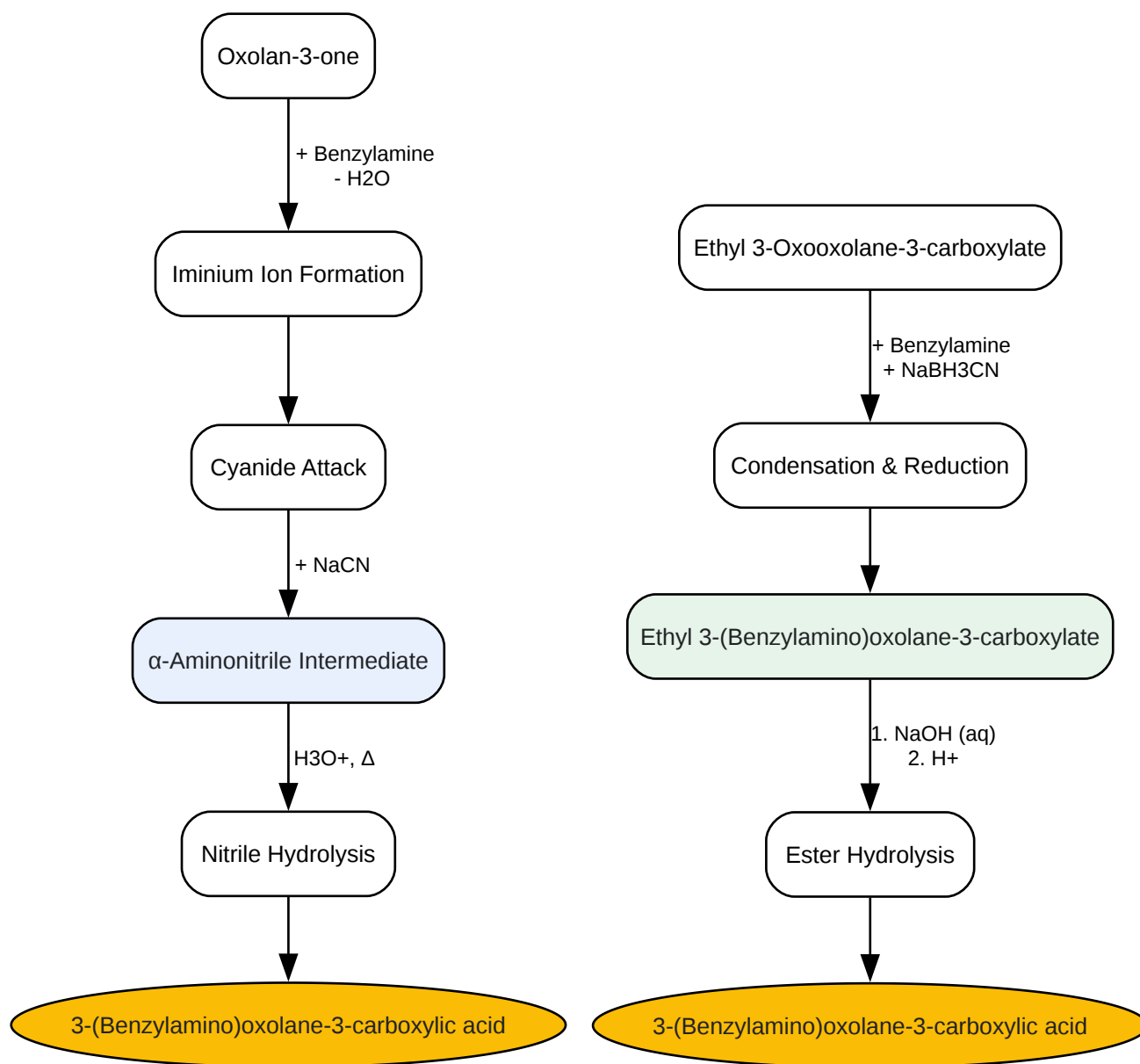
Overview of Synthetic Strategies

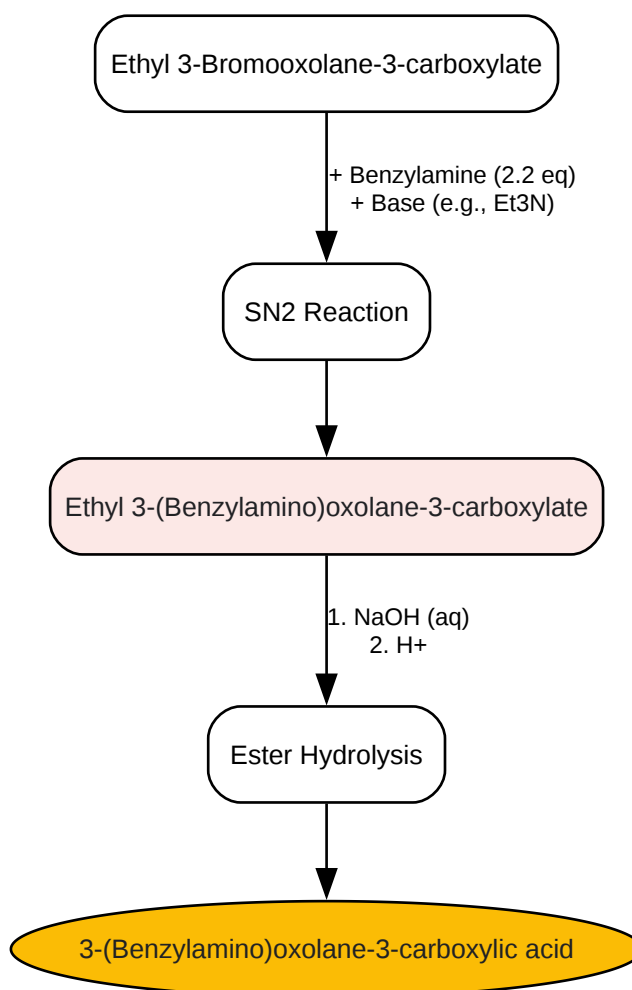
Three primary disconnection approaches have been evaluated for the synthesis of the target molecule. Each strategy hinges on the formation of the critical C-N bond at the C3 position of the oxolane ring, but they employ fundamentally different chemical transformations. The chosen routes are:

- The Strecker Synthesis: A classic multicomponent reaction starting from the cyclic ketone, oxolan-3-one.
- Reductive Amination of an α -Keto Ester: A two-step sequence involving the formation of an imine from an α -keto ester intermediate, followed by reduction.
- Nucleophilic Substitution on an α -Halo Ester: A direct displacement of a halogen at the C3 position by benzylamine.

The logical flow of these synthetic approaches is illustrated below.







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